N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorofluorophenyl group with a tetrahydropyrroloquinazolinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the chlorofluorophenyl intermediate. This intermediate is then reacted with a suitable quinazolinone derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to streamline the production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide can be compared with other quinazolinone derivatives and chlorofluorophenyl compounds.
Uniqueness
- The unique combination of structural features in this compound sets it apart from similar compounds, offering distinct chemical and biological properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H19ClFN3O3 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(9-oxo-8-prop-2-enyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C22H19ClFN3O3/c1-2-4-14-18(30-12-20(28)25-13-6-7-16(24)15(23)11-13)9-8-17-21(14)22(29)27-10-3-5-19(27)26-17/h2,6-9,11H,1,3-5,10,12H2,(H,25,28) |
InChI Key |
IPDCRGSURCRQHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC2=C1C(=O)N3CCCC3=N2)OCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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